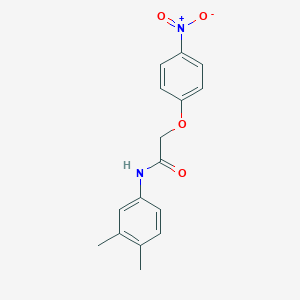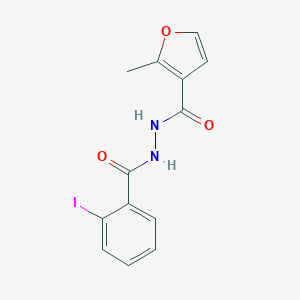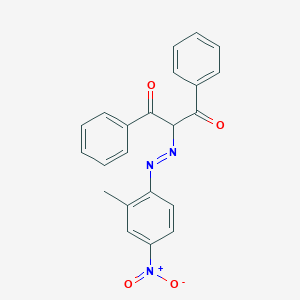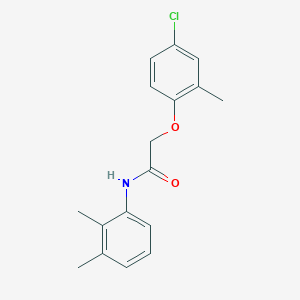![molecular formula C20H14ClN3O4 B325399 N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B325399.png)
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is an organic compound that belongs to the class of amides This compound features a benzamide core with a 3-chlorophenyl group and a 4-nitrobenzoyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzoyl chloride and an appropriate amine.
Attachment of the 4-nitrobenzoyl Group: The 4-nitrobenzoyl group can be attached via an acylation reaction using 4-nitrobenzoyl chloride and the previously synthesized intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide would depend on its specific application. For example, if it is being studied as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it is being investigated as an anticancer agent, it may interfere with cell division or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-3-aminobenzamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(4-nitrophenyl)-3-({4-nitrobenzoyl}amino)benzamide: Contains an additional nitro group, which may enhance its biological activity but also increase its toxicity.
Uniqueness
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the presence of both a chlorophenyl group and a nitrobenzoyl group, which can impart specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C20H14ClN3O4 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC名 |
N-(3-chlorophenyl)-3-[(4-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C20H14ClN3O4/c21-15-4-2-6-17(12-15)23-20(26)14-3-1-5-16(11-14)22-19(25)13-7-9-18(10-8-13)24(27)28/h1-12H,(H,22,25)(H,23,26) |
InChIキー |
KREHXSIQAZCLRC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B325318.png)

![N-cyclohexyl-2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B325323.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325330.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325331.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325332.png)
![4-((4-bromophenyl){5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}methyl)-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325333.png)
![4-[{5-hydroxy-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}(4-methoxyphenyl)methyl]-1-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B325334.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325335.png)
![3-amino-1-(2,6-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B325339.png)


![N-[2-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B325347.png)
